Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
Description
Overview of Imidazo[1,5-a]pyrimidine Derivatives in Contemporary Chemical Research
Imidazo[1,5-a]pyrimidine derivatives occupy a pivotal role in medicinal chemistry due to their fused bicyclic architecture, which combines the electron-rich imidazole ring with the versatile pyrimidine system. These compounds exhibit broad bioactivity, including antitumor, kinase inhibitory, and antimicrobial properties. The planar structure facilitates π-π stacking interactions with biological targets, while substituents at positions 2, 8, and 8-carboxylate enable fine-tuning of electronic and steric properties. Recent advances in catalytic methods, such as bismuth(III)-mediated Ritter-type reactions, have expanded access to diverse derivatives, accelerating structure-activity relationship (SAR) studies.
Significance of Ethyl 1,2,3,4-Tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate in Heterocyclic Chemistry
The ethyl carboxylate moiety at position 8 confers unique reactivity and solubility to this scaffold, making it a versatile intermediate for further functionalization. Its partially saturated tetrahydroimidazo ring enhances conformational flexibility compared to fully aromatic analogs, enabling selective interactions with enzymatic pockets. This compound serves as a linchpin in synthesizing kinase inhibitors, as evidenced by its structural similarity to pyrazolo[1,5-a]pyrimidine-based therapeutics targeting EGFR and B-Raf. The carboxylate group also facilitates prodrug strategies, where ester hydrolysis in vivo releases active carboxylic acid metabolites.
Historical Context and Evolution of Research on Imidazo[1,5-a]pyrimidine Scaffolds
Early synthetic routes to imidazo[1,5-a]pyrimidines, such as Matsumoto’s 1999 cyclocondensation approach for antitumor agents, relied on stoichiometric reagents and harsh conditions. The 2020s witnessed a paradigm shift toward catalytic methods, including Bi(OTf)3/p-TsOH-mediated Ritter reactions that achieve regioselective annulation under mild conditions. Parallel developments in microwave-assisted synthesis and flow chemistry reduced reaction times from days to hours. These advancements enabled the systematic exploration of substitution patterns, culminating in high-yield protocols for this compound (up to 89% yield).
Scope and Objectives of the Present Academic Inquiry
This article aims to:
- Systematize synthetic methodologies for this compound, emphasizing catalytic innovations.
- Analyze its structural and electronic properties through computational and experimental data.
- Evaluate its role as a precursor in kinase inhibitor development, drawing parallels to established pyrazolo[1,5-a]pyrimidine drugs.
- Identify unresolved challenges in scalability and regioselective functionalization.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ | |
| Molecular Weight | 195.22 g/mol | |
| IUPAC Name | This compound | |
| Boiling Point | 342°C (predicted) | |
| LogP | 1.2 (calculated) | |
| Solubility | 12 mg/mL in DMSO |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h6,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDVJJDINZUHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The ethyl ester group can be substituted with other functional groups to create derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine-8-carboxylic acid, while reduction can produce tetrahydroimidazo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, the compound may exert its effects by modulating the expression of endoplasmic reticulum chaperones and apoptosis markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Physicochemical Properties
Biological Activity
Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- CAS Number : Not specifically listed but related compounds are documented under various CAS numbers.
Biological Activity Overview
Research indicates that compounds in the imidazo[1,5-a]pyrimidine family exhibit diverse biological activities including:
- Antitumor activity
- Antiviral properties
- Inhibition of key enzymes related to disease processes
Table 1: Biological Activities of Imidazo[1,5-a]pyrimidine Derivatives
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
-
Heparanase-1 Inhibition :
- HPSE1 is an enzyme involved in the degradation of heparan sulfate proteoglycans. Inhibition of HPSE1 has shown therapeutic potential in treating various cancers and kidney diseases due to its role in tumor progression and metastasis .
- Recent studies indicate that derivatives like this compound exhibit potent inhibitory effects on HPSE1 with high selectivity over other glucuronidases .
- Anticancer Properties :
- Antiviral Activity :
Case Studies and Research Findings
Several studies have reported on the biological activities of imidazo[1,5-a]pyrimidines:
-
Study on HPSE1 Inhibition :
A recent study demonstrated that a novel tetrahydroimidazo derivative exhibited a significant increase in HPSE1 inhibitory activity compared to earlier compounds. This suggests a promising avenue for drug development targeting proteinuric diseases . -
Antitumor Efficacy :
Another investigation revealed that certain imidazo derivatives could effectively inhibit the proliferation of cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions or nucleophilic substitution. For example, cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles (e.g., amines) under reflux in ethanol at 120°C for 3 hours yields imidazo-fused scaffolds . Nucleophilic substitution at the 8-position often involves reacting ethyl carboxylate precursors with amines, followed by purification via flash chromatography (e.g., Light Petroleum:Ethyl Acetate gradients) .
Table 1: Representative Reaction Conditions
| Amine Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Ref. |
|---|---|---|---|---|---|
| 3-Nitroaniline | 120 | 3 | 91 | 95.1 | |
| 3,4-Dimethoxybenzylamine | 90 | 12 | 38 | 99.4 |
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, ester carbonyls appear at ~165–170 ppm in 13C NMR, while aromatic protons resonate at 7.0–8.5 ppm in 1H NMR .
- HRMS : Confirm molecular weight accuracy (e.g., ±0.01 Da deviation) .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing diverse substituents at the 5- or 8-positions?
- Methodological Answer :
-
Amine Selection : Bulky or electron-deficient amines (e.g., 3-nitrophenyl) may reduce steric hindrance and improve yields .
-
Catalysis : Pd(OAc)₂ (10 mol%) in DMF enhances cyclization efficiency for triazolo-pyrimidine analogs .
-
Byproduct Mitigation : Monitor for side products (e.g., ethyl 5-ethoxy-triazolo[1,5-c]pyrimidine-8-carboxylate) via TLC and adjust stoichiometry .
Table 2: Substituent Effects on Yield
Substituent Position Electronic Nature Yield Range (%) Ref. 5-Amino (electron-rich) Donor 38–91 8-Cyano (electron-poor) Acceptor 45–55
Q. How to resolve contradictions in spectral data during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., for pyrazolo-triazolo pyrimidines) .
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals .
Q. What strategies address low purity in crude reaction mixtures?
- Methodological Answer :
- Chromatography : Optimize solvent gradients (e.g., Ethyl Acetate:Hexane) for flash chromatography .
- Recrystallization : Use methanol or acetonitrile to isolate high-purity crystals (>99% by HPLC) .
Data Contradiction Analysis
Q. Why do melting points vary significantly for structurally similar derivatives?
- Methodological Answer :
-
Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter melting points .
-
Impurity Profiles : Residual solvents (e.g., DMF) depress melting points; repurify via column chromatography .
Table 3: Melting Point Variability
Derivative Reported MP (°C) Ref. 8-Cyano-tetrahydroimidazo 215–217 5-Amino-triazolo[1,5-c] 275–280
Biological Relevance
Q. What is the potential pharmacological significance of this scaffold?
- Methodological Answer :
- Kinase Inhibition : Analogous triazolo-pyrimidines inhibit CK1δ (IC₅₀ < 1 µM) .
- Anticancer Activity : Related pyrazolo-triazines show cytotoxicity against 60 cancer cell lines (NCI-60 panel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
